molecular formula C8H8O2S B013651 2-(3-Mercaptophenyl)acetic acid CAS No. 63271-86-3

2-(3-Mercaptophenyl)acetic acid

Cat. No.: B013651
CAS No.: 63271-86-3
M. Wt: 168.21 g/mol
InChI Key: BIPWQAXQJQOPHM-UHFFFAOYSA-N
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Description

2-(3-Mercaptophenyl)acetic acid is an organic compound with the molecular formula C8H8O2S. It is characterized by the presence of a mercapto group (-SH) attached to the phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Mercaptophenyl)acetic acid typically involves the introduction of a mercapto group to the phenylacetic acid structure. One common method includes the reaction of 3-bromophenylacetic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Mercaptophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3-Mercaptophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique structural and electronic properties.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of nanoparticles and surface modification.

Mechanism of Action

The mechanism of action of 2-(3-Mercaptophenyl)acetic acid involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or active sites of enzymes, thereby modulating their activity. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties.

Comparison with Similar Compounds

    4-Mercaptophenylacetic acid: Similar structure but with the mercapto group at the para position.

    2-(4-Mercaptophenyl)acetic acid: Another positional isomer with the mercapto group at the para position.

Uniqueness: 2-(3-Mercaptophenyl)acetic acid is unique due to the position of the mercapto group, which influences its reactivity and interaction with other molecules.

Biological Activity

2-(3-Mercaptophenyl)acetic acid (CAS No. 63271-86-3) is a sulfur-containing organic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a mercapto group attached to a phenyl ring, which contributes to its reactivity and biological functions. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10O2S\text{C}_9\text{H}_10\text{O}_2\text{S}

This compound features:

  • A mercapto group (-SH) which is responsible for its thiol reactivity.
  • An acetic acid moiety that enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. Its mechanisms include:

  • Inhibition of Protein Kinases : this compound has been shown to inhibit specific protein kinases, which are crucial for signal transduction pathways in cells. This inhibition can lead to altered cellular responses, including reduced cell proliferation and apoptosis in cancer cells .
  • Antioxidant Activity : The mercapto group provides antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. Studies have demonstrated significant cytotoxic effects at specific concentrations, leading to reduced tumor growth in animal models .
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Enzyme Inhibition : It acts as an inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition can contribute to its anti-inflammatory effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating effective doses for inducing apoptosis.
Reported anti-inflammatory effects in animal models, reducing edema and pain responses significantly compared to controls.
Showed inhibition of protein kinases involved in cancer signaling pathways, suggesting potential as a therapeutic agent in oncology.

Properties

IUPAC Name

2-(3-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPWQAXQJQOPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393484
Record name 2-(3-Mercaptophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63271-86-3
Record name 2-(3-Mercaptophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63271-86-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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